Boc-Ser(Fmoc-Gln(Trt))-OH

Description

Overview of Contemporary Chemical Peptide Synthesis

Modern peptide synthesis predominantly relies on solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield. molecularcloud.orgwikipedia.org SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. molecularcloud.orgwikipedia.orgbachem.com This method offers high efficiency and the ability to use excess reagents to drive reactions to completion, simplifying the purification process. wikipedia.org

Two main strategies are employed in SPPS, differentiated by the type of temporary protecting group used for the α-amino group of the incoming amino acid: the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies. benthamdirect.comingentaconnect.com The Boc strategy utilizes a strong acid for deprotection, while the Fmoc strategy employs a milder base, making it compatible with a wider range of sensitive peptide modifications. benthamdirect.comingentaconnect.comnih.gov Recent advancements include microwave-assisted SPPS, which accelerates reaction times, and the development of novel ligation methods for the synthesis of very long peptides and proteins. molecularcloud.orgnih.gov

Evolution of Selectively Protected Amino Acid Derivatives

The success of peptide synthesis hinges on the use of protecting groups to prevent unwanted side reactions at the various functional groups of the amino acids. molecularcloud.orgwikipedia.org The evolution of peptide synthesis has been intrinsically linked to the development of a diverse array of selectively removable protecting groups. thieme-connect.de These groups must be stable during the coupling reaction but easily and selectively removed without damaging the growing peptide chain.

Early methods relied on simple protecting groups, but the need to synthesize more complex and modified peptides spurred the development of orthogonal protecting group strategies. rsc.org Orthogonal protecting groups are removed under different chemical conditions, allowing for the selective deprotection of specific sites on the peptide chain. sigmaaldrich.com This has been crucial for creating branched peptides, cyclic peptides, and peptides with post-translational modifications. rsc.orgsigmaaldrich.com The Fmoc group, for instance, is a base-labile group, while the Boc group is acid-labile, and other groups like Alloc can be removed by palladium catalysis, providing chemists with a versatile toolkit for complex synthetic designs. rsc.orgacs.org

Significance of Pre-Coupled Dipeptide Building Blocks in Complex Syntheses

In the synthesis of long or "difficult" peptide sequences, problems such as aggregation of the growing peptide chain can lead to incomplete reactions and low yields. chempep.com To address this, pre-coupled dipeptide building blocks have emerged as a valuable tool. chempep.comiris-biotech.dersc.org These dipeptides can be designed to disrupt the formation of secondary structures like β-sheets, which are often responsible for aggregation. chempep.comsigmaaldrich.com

Contextualizing Boc-Ser(Fmoc-Gln(Trt))-OH within Advanced Building Block Design

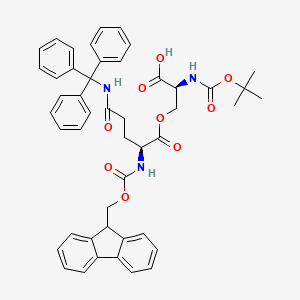

The chemical compound This compound represents a sophisticated dipeptide building block designed for strategic use in complex peptide synthesis. Its structure incorporates multiple layers of protection to facilitate the controlled and sequential assembly of peptides.

This dipeptide consists of a serine (Ser) residue linked to a glutamine (Gln) residue. The N-terminus of the serine is protected by a Boc group, which is acid-labile. The side chain of the glutamine is protected by a trityl (Trt) group, also acid-labile but generally requires stronger acidic conditions for removal than the Boc group. Crucially, the N-terminus of the glutamine within the dipeptide unit is protected by an Fmoc group, which is base-labile.

This orthogonal protection scheme allows for the selective removal of the Fmoc group to elongate the peptide chain from the glutamine residue, while the Boc and Trt groups remain intact. Subsequently, the Boc group can be removed to continue chain elongation from the serine N-terminus, or both the Boc and Trt groups can be removed during the final cleavage from the solid support. This level of control is essential for the synthesis of complex peptides with specific modifications or branching. The use of such a pre-formed dipeptide can also help to overcome synthetic challenges associated with the coupling of these specific amino acids. chemimpex.comchemimpex.com

Chemical Profile of this compound

| Property | Value | Source |

| Chemical Name | This compound | a2bchem.com |

| CAS Number | 944283-19-6 | a2bchem.comchemicalbook.compeptide.com |

| Molecular Formula | C47H47N3O9 | a2bchem.com |

| Molecular Weight | 797.89 g/mol | a2bchem.com |

Structure

2D Structure

Properties

Molecular Formula |

C47H47N3O9 |

|---|---|

Molecular Weight |

797.9 g/mol |

IUPAC Name |

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C47H47N3O9/c1-46(2,3)59-45(56)49-40(42(52)53)30-57-43(54)39(48-44(55)58-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-41(51)50-47(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,38-40H,27-30H2,1-3H3,(H,48,55)(H,49,56)(H,50,51)(H,52,53)/t39-,40-/m0/s1 |

InChI Key |

IOTUCCZPQASHOO-ZAQUEYBZSA-N |

SMILES |

CC(C)(C)OC(=O)NC(COC(=O)C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC(=O)C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Origin of Product |

United States |

Applications in Advanced Peptide and Peptidomimetic Architectures

Construction of Branched Peptides

Branched peptides, including peptide dendrimers and multiple antigen peptides (MAPs), are of significant interest in various biomedical fields due to their enhanced biological activity, increased resistance to enzymatic degradation, and ability to present multiple copies of a bioactive sequence. merel.sinih.govnih.govmdpi.com The synthesis of these structures relies on the introduction of branching points within the peptide backbone or from an amino acid side-chain.

The synthesis of peptide dendrimers can be broadly categorized into two main strategies: divergent and convergent. researchgate.netresearchgate.net

Divergent Synthesis: This approach starts from a central core molecule, and successive layers, or generations, of branching units are added sequentially. This method is efficient for creating large, symmetrical dendrimers. However, the accumulation of side products and incomplete reactions in later generations can lead to defects in the final structure, complicating purification. merel.siresearchgate.net

Convergent Synthesis: In this strategy, the dendritic branches (dendrons) are synthesized separately and then attached to a central core in the final steps. This method allows for easier purification of intermediates and results in a more well-defined final product. It is particularly advantageous for the synthesis of asymmetrical or complex dendrimers. researchgate.netresearchgate.netthieme-connect.de

The choice between divergent and convergent approaches depends on the desired structure, scale of synthesis, and purification requirements.

| Synthesis Approach | Description | Advantages | Disadvantages |

| Divergent | Synthesis proceeds from a central core outwards, adding successive generations of monomers. | High molecular weight dendrimers can be generated quickly. | Potential for structural defects in outer generations; purification can be challenging. |

| Convergent | Dendritic wedges (dendrons) are built first and then attached to a central core. | High purity and well-defined structures; easier purification of intermediates. | Can be more time-consuming for higher generation dendrimers. |

The side-chain hydroxyl group of serine provides a convenient handle for introducing branching in peptide synthesis. thieme-connect.denih.gov In the context of Boc-Ser(Fmoc-Gln(Trt))-OH, the core principle of its design is the esterification of the serine side-chain with the C-terminus of an Fmoc-protected amino acid, in this case, glutamine. This fundamental linkage can be conceptually extended for creating branched structures.

After incorporating the Boc-Ser moiety into a growing peptide chain (with its N-terminus protected by Boc), the Fmoc group on the side-chain-linked glutamine can be selectively removed using a base like piperidine. iris-biotech.de This unmasks a free amine on the glutamine, which can then serve as a new point for peptide chain elongation, creating a branch. The original peptide chain can be extended after the removal of the N-terminal Boc group. This strategy allows for the precise construction of a branched peptide where one chain extends from the C-terminus of the serine and another from the newly introduced glutamine. The orthogonal nature of the Boc and Fmoc protecting groups is paramount for the success of this directed synthesis. biosynth.comamericanpeptidesociety.org

The creation of multi-valent and dendrimeric peptides relies on the iterative use of branching units. While lysine, with its two amino groups, is a commonly used building block for creating dendritic structures, orthogonally protected amino acids like serine can also be employed to create more diverse architectures. merel.sinih.govresearchgate.net

Using a building block conceptually similar to this compound, one could envision a convergent strategy where a pre-synthesized peptide is attached to the serine side-chain. Alternatively, in a divergent approach, after deprotection of the side-chain's Fmoc group, a branching unit like Fmoc-Lys(Fmoc)-OH could be added, which, after deprotection, would present two new sites for peptide elongation, leading to a higher-order branched structure. The design of these complex molecules requires careful planning of the protection group strategy to ensure that only the desired bonds are formed at each step. biosynth.comthieme-connect.de

Design and Synthesis of Conformationally Constrained Peptides and Peptidomimetics

Constraining the conformation of a peptide can significantly enhance its biological activity, selectivity, and stability by reducing the entropic penalty upon binding to its target and by locking it into a bioactive conformation. researchgate.netspringernature.comnih.govaltabioscience.com

One of the primary and well-documented applications of this compound is its use as an "O-acyl isodipeptide unit" or "isoacyl dipeptide". iris-biotech.demerckmillipore.comrsc.orgresearchgate.net These building blocks are instrumental in overcoming a common challenge in solid-phase peptide synthesis (SPPS): the aggregation of growing peptide chains, particularly in hydrophobic or "difficult" sequences. merckmillipore.com

The strategy involves the incorporation of the dipeptide unit, which creates a depsipeptide, where an ester bond replaces a native amide bond in the peptide backbone. This structural modification disrupts the hydrogen bonding patterns that lead to the formation of stable secondary structures like β-sheets, which are a primary cause of peptide aggregation on the resin. merckmillipore.commerckmillipore.com

The process typically involves:

Incorporation: The this compound unit is coupled to the resin-bound peptide. The Boc group is then removed, and the peptide chain is further elongated from the serine's N-terminus.

Synthesis and Cleavage: The synthesis continues, with the ester linkage preventing aggregation. Upon completion of the sequence, the peptide is cleaved from the resin. The resulting depsipeptide is often more soluble than its native counterpart, facilitating easier purification by HPLC. merckmillipore.commerckmillipore.com

O-to-N Acyl Shift: After purification, the depsipeptide is subjected to a pH-mediated O-to-N acyl shift. By adjusting the pH to neutral or slightly basic conditions (pH > 7.4), the ester bond spontaneously rearranges to form the thermodynamically more stable native amide bond, yielding the final target peptide. merckmillipore.commerckmillipore.com

This "isoacyl" strategy effectively provides temporary backbone protection, enhancing synthetic efficiency and enabling the successful synthesis of peptides that would otherwise be difficult to obtain. rsc.orgresearchgate.net

| Feature | Description | Reference |

| Building Block | This compound (an isoacyl dipeptide) | iris-biotech.demerckmillipore.com |

| Mechanism | Forms a temporary depsipeptide (ester bond) in the backbone. | merckmillipore.com |

| Advantage | Disrupts aggregation, increases solubility of the protected peptide. | merckmillipore.comresearchgate.net |

| Final Step | pH-mediated O-to-N acyl shift to form the native amide bond. | merckmillipore.com |

Peptide cyclization is a powerful strategy for creating conformationally constrained and metabolically stable molecules. nih.govaltabioscience.commerckmillipore.comnih.govpeptide.com The orthogonal protecting groups present in this compound and its derivatives offer several theoretical avenues for cyclization.

One potential strategy involves a side-chain to side-chain cyclization. After the incorporation of the Ser-Gln dipeptide unit into a linear peptide and the subsequent O-to-N acyl shift to form the native peptide, the side-chain of glutamine remains protected by the acid-labile Trt group. Similarly, another amino acid with a side-chain protected by an orthogonal group (e.g., Lys(Alloc) or Asp(OAll)) could be incorporated elsewhere in the sequence. Selective deprotection of these two side chains would reveal reactive functionalities (an amine and a carboxylic acid, or others) that can be linked to form a cyclic peptide, a process often referred to as lactamization. researchgate.netnih.govnih.gov

Another possibility is head-to-tail or side-chain-to-tail cyclization. altabioscience.compeptide.com For instance, after assembling the linear peptide, the Trt group on the glutamine side-chain could be selectively removed, and the resulting free amide could potentially be involved in a cyclization reaction with either the N-terminus or another activated side-chain, although this is less common. The success of any cyclization strategy is highly dependent on the peptide sequence, the choice of coupling reagents, and the reaction conditions, particularly the use of high dilution to favor intramolecular over intermolecular reactions. altabioscience.com

Development of Peptides with Post-Translational Modifications (PTMs)

Post-translational modifications are crucial for the biological function of many proteins. The chemical synthesis of peptides bearing PTMs is a vital tool for studying their roles in cellular processes. The orthogonal protection scheme of this compound makes it a potentially valuable building block for the synthesis of peptides with specific PTMs.

Glycosylation is a common PTM where a carbohydrate is attached to a protein. The synthesis of glycopeptides often employs a building block approach, where a glycosylated amino acid is first prepared and then incorporated into the peptide sequence during solid-phase peptide synthesis (SPPS). springernature.comnih.gov In the context of this compound, the serine residue is a prime candidate for O-linked glycosylation.

The synthetic strategy would involve the selective deprotection of the serine side chain, followed by glycosylation with a desired sugar moiety. The Boc group at the N-terminus and the Fmoc/Trt protection on the glutamine side chain would remain intact during this process. This pre-glycosylated dipeptide can then be used in SPPS. The use of a dipeptide building block can sometimes improve coupling efficiency and reduce side reactions during the synthesis of complex glycopeptides. researchgate.net

| Glycosylation Strategy | Description | Application with this compound |

| Pre-glycosylation | Glycosylation of the amino acid building block prior to its incorporation into the peptide chain. | The serine hydroxyl group can be glycosylated before the dipeptide is used in SPPS. |

| Convergent Synthesis | Synthesis of peptide and glycan fragments separately, followed by their ligation. | The dipeptide could be part of a peptide fragment that is later ligated to a glycan or another peptide fragment. |

Phosphorylation, particularly of serine, threonine, and tyrosine residues, is a key PTM in signal transduction pathways. The synthesis of phosphopeptides is essential for studying these processes. Similar to glycopeptide synthesis, a building block approach is commonly used for incorporating phosphoserine into peptides. acs.orgnih.gov

The presence of multiple, orthogonally removable protecting groups on this compound is highly advantageous for on-resin modification strategies. nih.gov Orthogonal protection allows for the selective deprotection of one functional group while others remain protected, enabling site-specific chemical modifications of the peptide while it is still attached to the solid support. wikipedia.org

For example, after incorporation of the dipeptide into a growing peptide chain via its C-terminus (after removal of a temporary protecting group from the serine side chain ester), the Fmoc group on the glutamine side chain could be selectively removed using a mild base like piperidine. This would expose the glutamine's side-chain amide for modification, such as pegylation or attachment of a fluorescent label, without affecting the Boc-protected N-terminus or the Trt-protected glutamine side-chain of other residues. Conversely, if the serine side chain were protected with a group labile to a specific reagent, it could be selectively deprotected and modified on-resin. This versatility is crucial for creating complex, multi-functionalized peptide architectures. wikipedia.org

Fragment Condensation and Chemoselective Ligation Strategies

The synthesis of large proteins is often accomplished by assembling smaller, protected peptide fragments. This approach, known as fragment condensation, can be more efficient than stepwise SPPS for long sequences.

The structure of this compound is analogous to that of an isoacyl dipeptide, where an amino acid is acylated to the side-chain hydroxyl group of a serine or threonine residue. peptide.comiris-biotech.de Isoacyl dipeptides are valuable tools in peptide synthesis, particularly for overcoming the aggregation of difficult sequences. bachem.commerckmillipore.com The depsipeptide bond (ester linkage) disrupts the inter-chain hydrogen bonding that leads to aggregation, often improving the solubility of the peptide fragment. peptide.com

These isoacyl peptides can be purified and then, under neutral or slightly basic pH, undergo a spontaneous and rapid O-to-N acyl migration to form the native peptide bond. peptide.combachem.com This property is highly beneficial in fragment condensation strategies. A protected peptide fragment with a C-terminal isoacyl dipeptide can be synthesized and purified more easily due to its enhanced solubility. This fragment can then be coupled to another peptide fragment. The subsequent O-to-N acyl shift reveals the native peptide sequence. springernature.comrsc.org While not a direct participant in the mechanism of Native Chemical Ligation (which requires a C-terminal thioester and an N-terminal cysteine), isoacyl dipeptides like this compound can be instrumental in the synthesis of the peptide fragments that are subsequently used in broader fragment condensation or ligation strategies. nih.gov The use of pre-formed isoacyl dipeptides is often preferred as it minimizes the risk of racemization that can occur during on-resin esterification. peptide.com

| Strategy | Description | Advantage of using an Isoacyl Dipeptide Structure |

| Fragment Condensation | The coupling of two or more peptide fragments to form a larger peptide. | Isoacyl dipeptides at the C-terminus of a fragment can reduce racemization during coupling. peptide.com |

| Improved Solubility | Overcoming aggregation issues during synthesis and purification. | The depsipeptide linkage disrupts secondary structures responsible for aggregation. peptide.combachem.com |

| Controlled Ligation | The O-to-N acyl shift can be triggered at a desired step by adjusting the pH. | This allows for the purification of the more soluble iso-peptide before conversion to the final, potentially less soluble, native peptide. peptide.com |

Prevention of Racemization in Fragment Coupling Reactions

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant challenge in peptide synthesis, particularly during the coupling of peptide fragments. The primary mechanism responsible for racemization of the C-terminal amino acid of a peptide fragment during activation is the formation of a planar and achiral oxazolone (B7731731) intermediate. nih.gov The abstraction of the α-proton of this intermediate by a base, followed by non-stereospecific reprotonation, leads to the formation of the undesired D-enantiomer. The rate of racemization is influenced by several factors, including the nature of the C-terminal amino acid, the coupling reagents, the solvent, and the temperature. peptide.combachem.com

The chemical compound This compound incorporates features that are theoretically advantageous in minimizing racemization during fragment coupling, primarily through steric hindrance. This dipeptide is composed of a C-terminal serine residue with its N-terminus protected by a tert-butyloxycarbonyl (Boc) group, and its side-chain hydroxyl group is esterified to the α-carboxyl group of a glutamine residue. The glutamine side-chain amide is protected with a bulky trityl (Trt) group, and its α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

The key to its potential in suppressing racemization lies in the steric bulk of the trityl group on the glutamine side chain. The Trt group, a triphenylmethyl group, is exceptionally large and creates a sterically crowded environment around the peptide backbone. When this compound is the C-terminal fragment of a peptide, the bulky Gln(Trt) residue is positioned adjacent to the C-terminal serine.

It is hypothesized that this significant steric hindrance in close proximity to the C-terminal serine residue can impede the formation of the planar oxazolone intermediate. For the oxazolone to form, the peptide backbone must adopt a specific conformation that allows the carbonyl oxygen of the preceding amide bond to attack the activated carboxyl group of the C-terminal serine. The bulky Trt group on the glutamine side chain is expected to restrict the conformational freedom of the peptide backbone, making it more difficult to achieve the necessary geometry for oxazolone formation. This steric shield would, in theory, raise the activation energy for the cyclization reaction, thereby slowing down the rate of racemization.

While direct experimental data for this compound is lacking, studies on other amino acids with bulky side-chain protecting groups support this principle. For instance, the use of bulky protecting groups on asparagine and glutamine has been shown to influence side reactions. peptide.com The trityl group is a standard choice for protecting the side-chain amide of glutamine in Fmoc-based solid-phase peptide synthesis to prevent side reactions and improve solubility. peptide.com

The choice of a serine residue at the C-terminus is also relevant. While some amino acids like cysteine and histidine are particularly prone to racemization, serine is considered to be at a lower, though not negligible, risk. peptide.comnih.gov The effectiveness of any racemization suppression strategy is therefore dependent on the intrinsic properties of the C-terminal amino acid itself.

In the absence of direct research findings, the proposed application of this compound in preventing racemization remains a theoretical concept based on well-established principles of steric hindrance in organic chemistry and peptide synthesis. Further experimental studies would be required to quantify the extent to which the Gln(Trt) side chain can suppress racemization at the adjacent C-terminal serine during fragment coupling reactions.

Analytical and Computational Studies in Protected Peptide Chemistry

Spectroscopic Characterization Techniques for Complex Building Blocks

The unambiguous characterization of a molecule as structurally complex as Boc-Ser(Fmoc-Gln(Trt))-OH relies on a combination of powerful spectroscopic and chromatographic techniques. These methods provide definitive evidence of its covalent structure, confirm its molecular weight, and establish its purity, which are critical quality attributes for a peptide synthesis building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to assign all proton and carbon signals, confirming the connectivity of the Serine and Glutamine residues and the presence and attachment points of the Boc, Fmoc, and Trt protecting groups.

The ¹H NMR spectrum provides information on the chemical environment of each proton. Key diagnostic signals include the resonances for the tert-butyl protons of the Boc group, the aromatic and aliphatic protons of the Fmoc group, and the extensive aromatic signals from the Trityl group. The amide (NH) protons and the alpha-hydrogens (α-H) of the serine and glutamine backbone are also critical for confirming the peptide bond.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms. mdpi.com The carbonyl carbons of the Boc, Fmoc, and peptide bonds resonate in characteristic downfield regions. The large number of aromatic signals confirms the presence of the Fmoc and Trt groups, while the aliphatic region shows the signals for the amino acid side chains and the tert-butyl group. mdpi.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atoms | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Boc | (CH₃)₃C- | ~1.45 | ~28.5 (CH₃), ~80.0 (quaternary C) |

| -C=O | - | ~156.0 | |

| Serine | α-H, β-H₂ | ~4.2-4.6 (α), ~3.8-4.0 (β) | ~55.0 (α-C), ~63.0 (β-C) |

| Fmoc | CH, CH₂ | ~4.2-4.5 | ~47.0 (CH), ~67.0 (CH₂) |

| Aromatic H | ~7.3-7.8 | ~120-144 | |

| Glutamine | α-H, β-H₂, γ-H₂ | ~4.3-4.7 (α), ~1.9-2.4 (β, γ) | ~53.0 (α-C), ~27.0 (β-C), ~32.0 (γ-C) |

| Side-chain C=O | - | ~174.0 | |

| Trityl | Aromatic H | ~7.2-7.5 | ~127-145 |

| Quaternary C | - | ~71.0 |

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of synthetic peptides and their building blocks. altabioscience.comjpt.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. For this compound, the expected monoisotopic mass is approximately 797.9 g/mol . peptide.com The detection of the corresponding molecular ion, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻, provides strong evidence for the compound's identity.

High-resolution mass spectrometry can confirm the elemental composition of the molecule. Furthermore, tandem mass spectrometry (MS/MS) can be used for structural verification. nih.gov By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. Common fragmentation pathways for this molecule would include the loss of the protecting groups. nih.gov

Table 2: Expected Molecular Ions and Key Fragments in Mass Spectrometry

| Ion/Fragment | Description | Expected m/z (approx.) |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 798.9 |

| [M+Na]⁺ | Sodium adduct | 820.9 |

| [M-H]⁻ | Deprotonated molecule | 796.9 |

| [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group | 742.9 |

| [M+H - Boc]⁺ | Loss of the entire Boc group | 698.9 |

| [M+H - Fmoc]⁺ | Loss of the fluorenylmethyloxy group | 576.9 |

| [M+H - Trt]⁺ | Loss of the Trityl cation | 555.9 |

Chromatographic Methods for Purity Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of protected amino acids and peptides. altabioscience.comambiopharm.com For a compound like this compound, Reverse-Phase HPLC (RP-HPLC) is typically employed. This technique separates compounds based on their hydrophobicity. The high number of aromatic rings from the Fmoc and Trt groups, combined with the nonpolar Boc group, makes this molecule quite hydrophobic, leading to strong retention on a C18 or C8 stationary phase.

Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using UV spectroscopy at wavelengths where the aromatic protecting groups absorb strongly (e.g., 254 nm or 280 nm). tandfonline.com Researchers typically aim for a purity of >95% for building blocks used in peptide synthesis. ambiopharm.com

Table 3: Typical RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient, e.g., 30% to 100% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 265 nm |

Computational Chemistry and Molecular Modeling Applications

Computational methods provide valuable insights into the chemical properties and conformational behavior of complex molecules, complementing experimental data. For protected peptide building blocks, these studies can predict reactivity, stability, and three-dimensional structure.

Prediction of Protecting Group Behavior and Stability

The successful synthesis of a peptide depends on the orthogonal stability of the protecting groups used. nih.govresearchgate.netspringernature.com The Boc, Fmoc, and Trt groups are designed to be removed under different conditions. Computational chemistry can model the mechanisms of deprotection and predict the relative stability of these groups.

Boc Group: This group is designed to be labile under acidic conditions (e.g., Trifluoroacetic acid, TFA). creative-peptides.com Quantum mechanical calculations can model the protonation of the carbonyl oxygen or ether oxygen, followed by the heterolytic cleavage to form the stable tert-butyl cation and carbamic acid, which then decarboxylates.

Fmoc Group: This group is removed under mild basic conditions (e.g., piperidine). creative-peptides.com Computational models can simulate the E1cB elimination mechanism, where a base abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the collapse of the system and release of the free amine.

Trt Group: The trityl group is highly acid-labile due to the exceptional stability of the triphenylmethyl cation. creative-peptides.com It is significantly more sensitive to acid than the Boc group. Molecular modeling can quantify this difference in stability by calculating the energies of the cationic intermediates, confirming its suitability for side-chain protection that requires milder deprotection conditions than the final cleavage.

These computational predictions help in designing synthetic strategies, ensuring that the deprotection of one group does not lead to the premature cleavage of another.

Conformational Analysis of Protected Amino Acid and Dipeptide Units

The three-dimensional conformation of a peptide building block can influence its reactivity during coupling reactions and may impact the secondary structure of the final peptide. The bulky protecting groups in this compound impose significant steric constraints on the dipeptide backbone.

Molecular mechanics and quantum mechanics methods, such as Density Functional Theory (DFT), can be used to perform conformational searches and identify low-energy structures. researchgate.net These analyses focus on the peptide backbone dihedral angles (phi, ψ) for both the serine and glutamine residues. The bulky Trt group on the glutamine side chain and the Fmoc group on the serine side chain will restrict the accessible conformational space shown on a Ramachandran plot. researchgate.net

Computational studies can also identify potential intramolecular hydrogen bonds, for instance, between the Boc-carbonyl and an amide proton, which can further stabilize certain conformations. mdpi.com Understanding these conformational preferences is crucial for predicting potential difficulties in peptide synthesis, such as slow coupling reactions or aggregation, which can be caused by sterically hindered or inaccessible reactive sites. nih.govacs.org

Simulation of Peptide Assembly and Potential Aggregation Phenomena

While direct computational studies focusing exclusively on the simulation of peptide assembly and aggregation of this compound are not extensively documented in publicly available literature, a significant body of research on analogous protected amino acids and dipeptides provides a strong basis for understanding its potential behavior. Molecular dynamics (MD) simulations and other computational techniques have become powerful tools for investigating the non-covalent interactions that drive the self-assembly of peptide-based materials at an atomic level. These studies offer insights into the fundamental mechanisms that could govern the aggregation of this compound.

Research findings from computational studies on structurally related Fmoc-dipeptides and glutamine-containing peptides highlight the key molecular interactions that are likely to play a crucial role in the self-assembly of this compound. The primary driving forces for the assembly of such molecules are a combination of π-π stacking, hydrogen bonding, and hydrophobic interactions.

Molecular dynamics simulations performed on Fmoc-diphenylalanine (Fmoc-FF) have demonstrated that the Fmoc group is a dominant factor in initiating self-assembly. jlu.edu.cn The fluorenyl rings of the Fmoc moiety exhibit strong π-π stacking interactions, which lead to the formation of a hydrophobic core. This process occurs rapidly in aqueous solutions, driving the peptides to form well-ordered cylindrical nanostructures. jlu.edu.cnresearchgate.net Similar computational studies on Fmoc-dialanine (Fmoc-AA) also indicate that the stacking of Fmoc groups is a more significant factor in the stabilization of fibrillar structures than β-sheet-like hydrogen bonding. nih.gov

The glutamine residue, protected with a bulky trityl (Trt) group in this compound, is also expected to significantly influence its aggregation propensity. Computational studies on polyglutamine and glutamine-rich peptides have shown that glutamine plays a critical role in the initial seeding of aggregation. biorxiv.orgnih.gov It facilitates the pairing of monomeric peptides, which can then act as a nucleus for the formation of larger aggregates. biorxiv.orgnih.gov Once inside an aggregate, the glutamine side chains contribute to the stability of the structure by forming extensive hydrogen bond networks. biorxiv.orgnih.gov The presence of the large, hydrophobic Trt group on the glutamine side chain in this compound would further enhance hydrophobic interactions, likely promoting aggregation.

The simulation of peptide aggregation typically involves several key steps, from system setup to data analysis. A general protocol for such simulations is outlined in the table below, based on methodologies reported for similar peptide systems.

| Simulation Stage | Typical Parameters and Methodologies | Purpose |

| System Setup | Peptides are randomly placed in a simulation box with a defined concentration. The box is then solvated with an explicit water model (e.g., TIP3P or SPC). Counterions are added to neutralize the system. | To create a realistic initial state for the simulation that mimics experimental conditions. |

| Force Field | Commonly used force fields include GROMOS, AMBER, CHARMM, and OPLS. The choice of force field can influence the simulation outcome. | To define the potential energy of the system as a function of its atomic coordinates, governing the interactions between atoms. |

| Energy Minimization | The initial system is subjected to energy minimization using algorithms like steepest descent or conjugate gradient. | To relax the system and remove any unfavorable contacts or steric clashes before starting the dynamics. |

| Equilibration | The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. | To bring the system to the target temperature and pressure and ensure it is in a stable state before the production run. |

| Production Run | A long molecular dynamics simulation is performed to observe the self-assembly and aggregation process. | To generate a trajectory of the system's evolution over time, from which various properties can be analyzed. |

| Analysis | Analysis of the trajectory includes calculating the root-mean-square deviation (RMSD), radius of gyration (Rg), solvent accessible surface area (SASA), number of hydrogen bonds, and radial distribution functions (RDFs). | To characterize the structure, stability, and dynamics of the formed aggregates and to identify the key intermolecular interactions. |

Detailed analysis of simulation trajectories for analogous Fmoc-dipeptides has provided quantitative data on the interactions driving their assembly. For instance, the radial distribution function between the fluorenyl rings in simulations of Fmoc-FF shows a distinct peak at a distance characteristic of π-π stacking. jlu.edu.cn The interaction energies calculated from these simulations confirm that the dominant stabilizing force is the interaction between the Fmoc groups. jlu.edu.cn

Furthermore, simulations of glutamine-rich peptides have enabled the quantification of intermolecular contacts. These analyses reveal that glutamine residues are frequently involved in the initial contacts that lead to the formation of oligomers. nih.gov The following table summarizes key research findings from simulation studies on molecules with functionalities relevant to this compound.

| Molecule/System | Simulation Technique | Key Findings | Primary Driving Forces |

| Fmoc-FF | Molecular Dynamics | Rapid self-assembly into well-ordered cylindrical nanostructures. jlu.edu.cnresearchgate.net | π-π stacking of fluorenyl rings. jlu.edu.cn |

| Fmoc-AA | Molecular Dynamics (Replica Exchange) | Fmoc groups form a stacked core, with partial exposure to water creating an amphiphilic surface. nih.gov | Stacking of Fmoc groups, inter-residue hydrogen bonding. nih.gov |

| Polyglutamine Peptides | Coarse-Grained Simulations | Glutamine mediates the initial seeding of aggregation by pairing monomers. biorxiv.orgnih.gov | Hydrogen bonding between glutamine side chains. biorxiv.orgnih.gov |

| GNNQQNY | Mixed Monte Carlo-Molecular Dynamics | Hierarchical aggregation mechanism initiated by the formation of parallel β-sheet dimers. nih.gov | Formation of a "polar zipper" motif. nih.gov |

Emerging Trends and Future Research Directions

Advancements in Novel Orthogonal Protecting Group Development

The strategic combination of three distinct protecting groups—tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and trityl (Trt)—within the Boc-Ser(Fmoc-Gln(Trt))-OH molecule exemplifies the pinnacle of orthogonal protection strategy in peptide synthesis. iris-biotech.denih.gov This multi-layered protection scheme allows for the selective deprotection of specific functional groups under different chemical conditions, a critical requirement for the synthesis of complex peptides and the introduction of post-translational modifications. nih.gov

The Boc group, protecting the N-terminus of the serine residue, is labile to strong acids like trifluoroacetic acid (TFA). The Fmoc group, protecting the N-terminus of the glutamine that is ester-linked to the serine side-chain, is removed under basic conditions, typically with piperidine. nih.gov Finally, the Trt group protects the side-chain amide of glutamine and is also acid-labile, but can be cleaved under milder acidic conditions than the Boc group, offering a further level of selective deprotection. iris-biotech.de

This intricate arrangement within a single building block is a testament to the advancements in protecting group chemistry. Future research in this area is focused on developing new protecting groups with even greater orthogonality and compatibility with a wider range of reaction conditions. The goal is to create building blocks that can be used in a "plug-and-play" manner for the synthesis of highly complex and modified peptides with minimal side reactions.

| Protecting Group | Chemical Name | Cleavage Condition | Protected Moiety in this compound |

| Boc | tert-butyloxycarbonyl | Strong Acid (e.g., TFA) | N-terminus of Serine |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) | N-terminus of Glutamine |

| Trt | Trityl | Mild Acid | Side-chain of Glutamine |

Chemo-Enzymatic Approaches for Complex Peptide Synthesis

Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic ligations. While direct research showcasing this compound in CEPS is nascent, the structural nature of O-acyl isopeptides presents intriguing possibilities for future applications in this domain.

Enzymatic ligation methods, such as those employing sortases or butelase, typically recognize specific peptide sequences for catalysis. alfa-chemistry.com The O-acyl isopeptide structure within this compound could be strategically employed in segment condensation strategies. A peptide fragment could be synthesized using this building block, and after selective deprotection, the exposed functional groups could serve as handles for enzymatic ligation to another peptide or a protein.

Furthermore, the O-to-N acyl migration, which converts the isopeptide bond to a native peptide bond under physiological pH, could be used as a "pro-drug" or activation strategy in a biological context, triggered by enzymatic activity or a change in the local environment. Research in this area would involve exploring the compatibility of O-acyl isopeptides with various ligases and designing synthetic routes that leverage both the chemical and enzymatic steps for the efficient assembly of large and complex protein structures.

Automation and High-Throughput Methodologies for Building Block Utilization

The repetitive nature of solid-phase peptide synthesis makes it highly amenable to automation. americanpeptidesociety.orgnih.gov Automated peptide synthesizers have revolutionized the field by enabling the rapid and reliable production of peptides. beilstein-journals.org The use of pre-formed building blocks like this compound is particularly well-suited for automated and high-throughput synthesis platforms. nih.gov

For high-throughput synthesis of peptide libraries, the use of such advanced building blocks can be highly advantageous. bmglabtech.comcreative-peptides.com By having a pre-synthesized and purified dipeptide unit, the reliability and purity of each peptide in the library are enhanced. Future developments in this area will likely involve the optimization of coupling protocols for O-acyl isodipeptides in various automated platforms and the design of novel building blocks that can be seamlessly integrated into high-throughput workflows for drug discovery and materials science.

| Parameter | Standard SPPS (Single Amino Acid Addition) | SPPS with Dipeptide Block |

| Number of Cycles for Dipeptide | 2 | 1 |

| Synthesis Time | Longer | Shorter |

| Reagent Consumption | Higher | Lower |

| Potential for Side Reactions | Higher | Lower |

Integration of Advanced Building Blocks in Functional Biomaterials

Peptide-based biomaterials are a rapidly growing field of research, with applications in tissue engineering, drug delivery, and regenerative medicine. kaust.edu.sa The functional properties of these materials are dictated by the sequence and structure of the constituent peptides. The use of specialized building blocks like this compound can introduce unique structural and chemical features into these materials.

The O-acyl isopeptide linkage, for instance, can act as a cleavable linker that responds to changes in pH. nih.gov A biomaterial functionalized with peptides containing this linkage could be designed to release a therapeutic agent or a signaling molecule in response to a specific physiological cue. The "kink" that an isopeptide bond introduces into the peptide backbone can also be used to control the self-assembly and mechanical properties of hydrogels and other biomaterials.

Future research will likely focus on the synthesis of novel biomaterials incorporating this compound and similar building blocks to create "smart" materials with tunable properties. This could include injectable hydrogels that undergo in-situ conversion to the native peptide structure, or surfaces that can be dynamically modified to control cell adhesion and differentiation.

Expedited Synthesis Strategies for Difficult-to-Synthesize Peptide Sequences

One of the most significant applications of this compound is in overcoming the challenges associated with the synthesis of "difficult" peptide sequences. semanticscholar.org These are typically hydrophobic or aggregation-prone sequences that can lead to incomplete reactions and low yields during SPPS. sigmaaldrich.com

The O-acyl isopeptide method, which utilizes building blocks like this compound, addresses this problem by temporarily disrupting the secondary structure of the growing peptide chain. nih.govresearchgate.net The ester linkage in the isopeptide backbone prevents the formation of the hydrogen bonds that lead to aggregation. nih.gov Once the synthesis is complete, the peptide can be cleaved from the resin and purified in its more soluble isopeptide form. The final step is a facile O-to-N intramolecular acyl migration at a neutral or slightly basic pH to yield the native peptide. iris-biotech.denih.gov

This strategy has been shown to be highly effective for the synthesis of amyloid-β peptides and other challenging sequences. nih.gov The development of a wide range of O-acyl isodipeptide units has made this method more accessible and amenable to automated synthesis. researchgate.net Future research will continue to explore the application of this method to even longer and more complex peptides and proteins, potentially enabling the synthesis of molecules that are currently inaccessible by conventional methods.

| Challenge in "Difficult" Sequence Synthesis | How this compound Helps |

| Peptide Aggregation | The O-acyl isopeptide bond disrupts inter-chain hydrogen bonding. |

| Poor Solubility | The isopeptide form is often more soluble, facilitating purification. |

| Low Coupling Yields | By preventing aggregation, reactive sites remain accessible. |

| Racemization | Use of pre-formed dipeptide units can minimize racemization at the C-terminal residue during segment condensation. rsc.org |

Q & A

Q. What are the recommended storage conditions for Boc-Ser(Fmoc-Gln(Trt))-OH to ensure stability during peptide synthesis?

this compound should be stored at 2–8°C in a desiccated environment to prevent hydrolysis of the acid-sensitive Trt (trityl) group and Fmoc moiety. For long-term storage, aliquot the compound under inert gas (e.g., argon) to minimize oxidation. Hygroscopicity necessitates weighing in a controlled humidity environment (e.g., glovebox) .

Q. What purification methods are recommended for this compound to achieve ≥98% purity for peptide synthesis?

High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is standard for purification. Recrystallization using dimethylformamide (DMF) and hexane mixtures can further enhance purity. Post-synthesis, verify purity via analytical HPLC and compare retention times with reference standards .

Q. How should researchers handle this compound to prevent degradation during weighing and synthesis?

Use anhydrous solvents (e.g., DMF, dichloromethane) and pre-equilibrate the compound to room temperature in a desiccator before opening. Weigh rapidly in a glovebox or under nitrogen flow. Avoid prolonged exposure to light, as the Fmoc group is photosensitive .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in solid-phase peptide synthesis (SPPS) for sterically hindered sequences?

- Use coupling agents like HATU/HOAt or DIC/Oxyma Pure at 2–4 equivalents to improve activation.

- Extend coupling times (1–2 hours) and employ double couplings for challenging residues.

- Monitor reaction progress via Kaiser test or FT-IR spectroscopy to confirm amine deprotection. Adjust solvent composition (e.g., add 10% v/v DMSO to DMF) to enhance solubility of bulky intermediates .

Q. What analytical techniques resolve conflicting purity data between HPLC and mass spectrometry (MS) for this compound?

- Orthogonal methods : Combine reversed-phase HPLC (for hydrophobicity-based separation) with ion-exchange chromatography (for charge-based separation).

- For MS discrepancies (e.g., adducts like [M+Na]+), use electrospray ionization (ESI) in negative/positive ion modes and compare isotopic patterns with theoretical simulations (e.g., using mMass software).

- Validate results with nuclear magnetic resonance (NMR) to confirm structural integrity, focusing on characteristic peaks (e.g., Fmoc aromatic protons at 7.3–7.8 ppm) .

Q. How does the orthogonal protection strategy of Boc and Fmoc groups influence deprotection sequences in multi-step syntheses?

- Deprotection order : Remove Fmoc first using 20% piperidine/DMF (pH ~10), then Boc with 50% TFA/dichloromethane (pH <1).

- Critical controls : Monitor deprotection efficiency via UV absorbance (Fmoc: 301 nm) or ninhydrin test. Avoid premature Trt cleavage by limiting TFA exposure time (<30 min) and using scavengers (e.g., triisopropylsilane) .

Q. What strategies mitigate racemization during microwave-assisted incorporation of this compound into peptides?

- Reduce racemization risk by using low-temperature microwave cycles (30–40°C) and coupling agents like Oxyma Pure/DIC, which minimize base-induced epimerization.

- Add 0.1 M HOBt to the coupling mixture to stabilize activated intermediates.

- Validate stereochemical integrity via chiral HPLC or Marfey’s reagent derivatization post-synthesis .

Methodological Best Practices

- Characterization : Always provide NMR (1H, 13C), HPLC chromatograms, and high-resolution MS data for new batches. Cross-reference with published spectra for Fmoc-Gln(Trt)-OH derivatives .

- Troubleshooting : If coupling fails, test the resin loading capacity via elemental analysis or UV quantification. For side-chain deprotection issues, use milder acidic conditions (e.g., 1% TFA in dichloromethane) to preserve Trt groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.